2-Chloro-5-fluoro-3-iodopyridine
CAS No.: 884494-33-1
Cat. No.: VC3758777
Molecular Formula: C5H2ClFIN
Molecular Weight: 257.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 884494-33-1 |
---|---|
Molecular Formula | C5H2ClFIN |
Molecular Weight | 257.43 g/mol |
IUPAC Name | 2-chloro-5-fluoro-3-iodopyridine |
Standard InChI | InChI=1S/C5H2ClFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H |
Standard InChI Key | KNGPAZKKHRTDEM-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1I)Cl)F |
Canonical SMILES | C1=C(C=NC(=C1I)Cl)F |
Introduction
Chemical Structure and Identification
2-Chloro-5-fluoro-3-iodopyridine is a heterocyclic organic compound belonging to the pyridine family. It contains a pyridine ring with three different halogen atoms attached at specific positions: chlorine at C-2, fluorine at C-5, and iodine at C-3.
Basic Identification Parameters
The compound is identified by various chemical identifiers as shown in the table below:
Parameter | Value |
---|---|
CAS Number | 884494-33-1 |
Molecular Formula | C₅H₂ClFIN |
Molecular Weight | 257.43 g/mol |
IUPAC Name | 2-Chloro-5-fluoro-3-iodopyridine |
SMILES | C1=C(C=NC(=C1I)Cl)F |
InChI | InChI=1S/C5H2ClFIN/c6-5-4(8)1-3(7)2-9-5/h1-2H |
InChIKey | KNGPAZKKHRTDEM-UHFFFAOYSA-N |
The molecular structure features a pyridine ring with three halogen substituents arranged in a specific pattern that influences its chemical behavior and reactivity .
Structural Characteristics
The compound features several key structural characteristics:
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A six-membered pyridine ring with one nitrogen atom
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Three different halogen atoms with varying electronegativity and leaving group abilities
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The chlorine at position 2 is adjacent to the electronegative nitrogen, affecting its reactivity
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The iodine at position 3 provides opportunities for various coupling reactions
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The fluorine at position 5 adds stability and potential for hydrogen bonding interactions
This unique combination of halogens on the pyridine scaffold creates a versatile chemical entity with diverse reactivity patterns .
Physical Properties
Understanding the physical properties of 2-chloro-5-fluoro-3-iodopyridine is essential for its handling, storage, and application in various chemical processes.
Thermodynamic Properties
Property | Value |
---|---|
Boiling Point | 237.216°C at 760 mmHg |
Melting Point | Not available |
Flash Point | 97.265°C |
Density | 2.129 g/cm³ |
Vapor Pressure | 0.07 mmHg at 25°C |
Index of Refraction | 1.614 |
These thermodynamic properties indicate that the compound is a solid at room temperature with relatively high thermal stability .
Molecular Properties
Property | Value |
---|---|
Exact Mass | 256.89000 |
Polar Surface Area (PSA) | 12.89000 |
LogP | 2.47870 |
Predicted Collision Cross Section [M+H]⁺ | 128.2 Ų |
Predicted Collision Cross Section [M+Na]⁺ | 135.2 Ų |
Predicted Collision Cross Section [M-H]⁻ | 123.2 Ų |
The LogP value of 2.47870 suggests moderate lipophilicity, which may contribute to its ability to penetrate biological membranes, making it potentially useful for medicinal chemistry applications .
Chemical Reactivity and Behavior
The reactivity of 2-chloro-5-fluoro-3-iodopyridine is primarily dictated by the electron-withdrawing effects of the halogens and the pyridine nitrogen, creating an electron-deficient aromatic system.
Halogen Reactivity Pattern
The three different halogens on the pyridine ring display distinct reactivity patterns:
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Iodine (position 3): Most reactive toward nucleophilic substitution and metal-catalyzed coupling reactions
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Chlorine (position 2): Moderately reactive, especially being activated by the adjacent nitrogen
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Fluorine (position 5): Least reactive under most conditions, but can participate in specific nucleophilic aromatic substitution reactions
This differentiated reactivity allows for selective transformations at specific positions, making the compound valuable for multi-step synthesis strategies .
Solubility Characteristics
While specific solubility data is limited in the available search results, halogenated pyridines typically show:
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Good solubility in organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide
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Limited solubility in water due to the hydrophobic nature of halogens
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Moderate solubility in alcohols like methanol and ethanol
Applications in Research and Industry
2-Chloro-5-fluoro-3-iodopyridine serves various purposes in chemical research and industrial applications due to its unique structure and reactivity.
Building Block in Organic Synthesis
The compound functions as a versatile building block in organic synthesis, particularly in the preparation of:
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2-Chloro-5-fluoronicotinonitrile, an important intermediate in pharmaceutical synthesis
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Polysubstituted pyridines through selective functionalization at different positions
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Complex heterocyclic systems through cross-coupling reactions
Its value stems from the differentiated reactivity of the three halogen substituents, allowing for selective transformations in multi-step syntheses .
Medicinal Chemistry Applications
Halopyridine derivatives like 2-chloro-5-fluoro-3-iodopyridine are valuable scaffolds in medicinal chemistry:
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The pyridine core appears in numerous pharmaceutically active compounds
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Halogen substituents can modulate:
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Lipophilicity and membrane permeability
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Metabolic stability
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Binding interactions with target proteins
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The strategic positioning of halogens allows for selective modifications to optimize pharmacological properties
The importance of such halopyridine isomers in medicinal chemistry research is noted, with researchers pointing out that compounds containing one bromine, chlorine, fluorine, iodine, and hydrogen on a pyridine ring represent valuable building blocks .
Desired Concentration | Amount of Compound |
---|---|
1 mM solution | 3.8846 mL of solvent per 1 mg |
5 mM solution | 0.7769 mL of solvent per 1 mg |
10 mM solution | 0.3885 mL of solvent per 1 mg |
These guidelines provide a starting point for preparing working solutions of the compound for various experimental applications .
Related Compounds and Derivatives
Understanding the relationship between 2-chloro-5-fluoro-3-iodopyridine and structurally similar compounds provides valuable context for its applications and properties.
Structural Analogs
Several structural analogs of 2-chloro-5-fluoro-3-iodopyridine have been reported in the literature:
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5-Bromo-2-chloro-4-fluoro-3-iodopyridine: Contains an additional bromine atom, synthesized through halogen dance reactions
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2-Fluoro-5-iodopyridine: A related dihalogenated pyridine used in medicinal chemistry
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3-Bromo-6-chloro-4-fluoro-2-iodopyridine: A structural isomer with rearranged halogen positions
These related compounds share similar chemical properties and synthetic utilities, though the specific arrangement of halogens influences their reactivity patterns .
Derivatives and Transformations
2-Chloro-5-fluoro-3-iodopyridine can undergo various transformations to generate valuable derivatives:
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C-6 magnesiation followed by electrophile trapping generates pentasubstituted pyridines
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Cross-coupling reactions (Suzuki, Sonogashira, Negishi) at the iodine position introduce carbon-based substituents
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Nucleophilic aromatic substitution, particularly at the chlorine position
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Metal-halogen exchange reactions for further functionalization
These transformations demonstrate the versatility of this compound as a synthetic intermediate .
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